4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Overview
Description
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound features a thienylsulfonyl group attached to a spiro[45]decane framework, which includes both oxygen and nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Mode of Action
The exact mode of action of 4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4It is known that the compound interacts with its targets, leading to changes in their function . The specific interactions and resulting changes depend on the nature of the target and the environment in which the interaction occurs .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
Compounds with similar structures have been found to exert various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other molecules, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further functionalization to introduce the thienylsulfonyl group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for sustainable industrial practices.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thienylsulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Scientific Research Applications
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2-Azaspiro[4.5]decane derivatives: Used in the synthesis of complex organic molecules.
8-(2-Thienylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane: Shares a similar spirocyclic structure.
Uniqueness
4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane stands out due to its specific combination of a thienylsulfonyl group and a spiro[45]decane framework
Properties
IUPAC Name |
4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-18(15,10-2-1-9-17-10)13-7-8-16-11(13)3-5-12-6-4-11/h1-2,9,12H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFGQJHLOKKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12N(CCO2)S(=O)(=O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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